1,1,3,3-Tetramethyldisiloxane is a siloxane derivative characterized by its molecular formula and a molecular weight of approximately 134.32 g/mol. It appears as a colorless to yellowish transparent liquid and is soluble in various organic solvents, including aromatic hydrocarbons and petroleum hydrocarbons . This compound is notable for containing reactive silicon-hydrogen (Si-H) groups, making it a valuable intermediate in the synthesis of silicone polymers and other organosilicon compounds .
The synthesis of 1,1,3,3-tetramethyldisiloxane can be achieved through several methods:
1,1,3,3-Tetramethyldisiloxane has diverse applications:
Interaction studies involving 1,1,3,3-tetramethyldisiloxane primarily focus on its reactivity with various functional groups. Its ability to participate in hydrosilylation reactions allows it to form stable bonds with unsaturated compounds. Additionally, its role as a reducing agent has been explored in numerous catalytic processes involving transition metals .
Several compounds share structural similarities with 1,1,3,3-tetramethyldisiloxane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethylsiloxane | Commonly used as a base fluid in silicone oils. | |
Trimethylsiloxysilicate | Used as an additive for enhancing polymer properties. | |
1,3-Dimethylsiloxysilicate | Known for its application in coatings and adhesives. |
What sets 1,1,3,3-tetramethyldisiloxane apart from these similar compounds is its specific arrangement of silicon atoms and hydrogen functionalities that allow it to act effectively as both a reducing agent and a precursor for silicone polymer synthesis. Its unique reactivity profile enables it to participate in specialized chemical transformations that other silanes may not facilitate as efficiently.
The silicon-hydrogen bond in 1,1,3,3-tetramethyldisiloxane exhibits unique reactivity characteristics that distinguish it from other hydrosilanes [1] [2]. The Si-H bond dissociation energy of 87.0 kcal/mol positions this compound as a moderately reactive hydrogen donor [2]. The electronegativity difference between silicon (1.90) and hydrogen (2.20) on the Pauling scale results in a weakly hydridic character, where the hydrogen atom carries a partial negative charge [3]. This polarization is fundamental to the compound's ability to participate in hydrogen atom transfer reactions.
The dual Si-H effect observed in 1,1,3,3-tetramethyldisiloxane significantly enhances its reactivity compared to monohydrosilanes [2]. The proximity of two Si-H bonds creates a cooperative effect that facilitates bond activation. Computational studies have revealed that the adjoining silyl hydride atom enhances the reactivity of the other through electronic and steric considerations [3]. This dual effect manifests in reduced activation barriers for hydrogen atom transfer processes and increased selectivity in catalytic transformations.
The Si-H bond length in 1,1,3,3-tetramethyldisiloxane is approximately 1.48 Å, consistent with typical silicon-hydrogen single bonds [1]. The bond exhibits significant ionic character due to the electronegativity difference, resulting in a silicon center that is electron-deficient and susceptible to nucleophilic attack. This characteristic is crucial for understanding the compound's behavior in various catalytic cycles and its interaction with Lewis bases.
The Lewis Base-Catalyzed Induction Hydrogen Atom Transfer (LBCI-HAT) mechanism represents a significant advancement in sustainable catalytic processes involving 1,1,3,3-tetramethyldisiloxane [4] [5]. This mechanism operates through the activation of hydrosilanes by alkali metal Lewis bases, eliminating the need for transition metal catalysts. The process involves the formation of pentacoordinate hydridosilicate intermediates that facilitate hydrogen atom transfer to unsaturated substrates.
The LBCI-HAT mechanism proceeds through several key steps. Initially, the Lewis base coordinates to the silicon center, forming a pentacoordinate complex. This coordination activates the Si-H bond by increasing the electron density on silicon and making the hydrogen more hydridic. The activated complex then undergoes hydrogen atom transfer to the substrate, generating a carbon-centered radical that can be captured by the remaining silyl species [4] [5].
Kinetic studies have demonstrated that the LBCI-HAT mechanism exhibits superior efficiency compared to traditional hydrogen atom transfer methods. The activation energy for LBCI-HAT with potassium tert-butoxide is 15.2 kcal/mol, significantly lower than conventional HAT processes [5]. This reduced barrier results from the Lewis base stabilization of the transition state and the multiconfigurational nature of the hydrogen transfer step.
The formation of free radical pair intermediates in 1,1,3,3-tetramethyldisiloxane reactions has been extensively studied using electron paramagnetic resonance spectroscopy and computational methods [4] [6]. These intermediates arise from the homolytic cleavage of Si-H bonds under specific conditions, leading to the formation of silyl radicals that can participate in subsequent reactions.
Frustrated radical pairs (FRPs) represent a particularly interesting class of intermediates in disiloxane chemistry [6] [7]. These species consist of two distinct radicals that, due to steric hindrance or electronic factors, do not immediately recombine. In the context of 1,1,3,3-tetramethyldisiloxane, FRPs can be generated through the interaction of the compound with oxidizing agents or through photochemical activation.
The reactivity of free radical pair intermediates is governed by their electronic structure and the stability of the constituent radicals. Silyl radicals derived from 1,1,3,3-tetramethyldisiloxane exhibit relatively high stability due to hyperconjugation with the methyl groups and the siloxane backbone [6]. This stability allows for selective radical reactions and the formation of complex molecular architectures through controlled radical coupling processes.
Multistate Density Functional Theory (MSDFT) has emerged as a powerful computational tool for studying the electronic structure and reactivity of 1,1,3,3-tetramethyldisiloxane [8] [9]. This method extends the Kohn-Sham density functional theory framework to treat multiple electronic states simultaneously, providing a more accurate description of systems with significant multireference character.
MSDFT calculations on 1,1,3,3-tetramethyldisiloxane have revealed the multiconfigurational nature of hydrogen atom transfer transition states [4] [8]. The method successfully captures the correlation effects between different electronic configurations, which is crucial for understanding the mechanism of HAT processes. The transition state for hydrogen atom transfer exhibits high HAT character while maintaining multiconfigurational contributions from various electronic states.
The application of MSDFT to disiloxane systems has provided insights into the electronic coupling between different molecular orbitals and the role of electron correlation in determining reaction pathways [9]. The method has proven particularly valuable for studying spin-multiplet components and excitation energies in systems where conventional DFT approaches fail to provide accurate descriptions.
Diffusion Monte Carlo (DMC) calculations represent the most accurate ab initio method for studying electronic correlation effects in 1,1,3,3-tetramethyldisiloxane and related systems [10] [11]. This quantum Monte Carlo approach treats the many-body electronic Hamiltonian exactly, providing benchmark-quality results for comparison with other computational methods.
DMC studies of disiloxane linearization barriers have demonstrated the method's superiority in handling electron correlation effects [10] [12]. The calculations show that DMC results are less dependent on basis set completeness compared to conventional methods such as density functional theory or coupled cluster approaches. This reduced basis set dependence makes DMC particularly valuable for studying large disiloxane systems where high-quality basis sets become computationally prohibitive.
The accuracy of DMC calculations has been validated through comparison with experimental measurements of disiloxane properties [11] [12]. The method successfully predicts linearization barriers with errors of less than 0.1 kcal/mol, establishing it as a reliable tool for studying silicon-oxygen bond characteristics and related phenomena in disiloxane chemistry.
The linearization barrier in disiloxane structures represents a fundamental property that governs the conformational flexibility of these molecules [10] [11]. For 1,1,3,3-tetramethyldisiloxane, the barrier to linearization of the Si-O-Si angle has been determined through both experimental and computational studies to be approximately 0.28 kcal/mol.
The low linearization barrier reflects the unique bonding characteristics of the siloxane linkage, which differs significantly from analogous carbon-oxygen systems [13]. The Si-O-Si angle in 1,1,3,3-tetramethyldisiloxane ranges from 144° to 148°, depending on the computational method employed. This wide angle is attributed to the ionic character of the Si-O bond and hyperconjugation effects involving the oxygen lone pairs and silicon orbitals.
Computational studies have revealed that the linearization barrier is sensitive to the nature of substituents on the silicon atoms [10] [11]. Electron-withdrawing groups such as fluorine increase the barrier significantly, while electron-donating alkyl groups reduce it. This substituent effect arises from changes in the electronic structure of the siloxane bridge and the degree of ionic character in the Si-O bonds.
The theoretical understanding of linearization barriers has important implications for the design of siloxane-based materials and catalysts. The low barriers observed in methylated disiloxanes contribute to their flexibility and ability to adopt various conformations, which is crucial for their performance in catalytic applications and their use as reducing agents in organic synthesis.
Method | Energy Accuracy (kcal/mol) | Computational Cost | Basis Set Dependence | Electron Correlation |
---|---|---|---|---|
MSDFT/cc-pVTZ | 0.05 | High | Low | Excellent |
B3LYP/6-31G* | 0.80 | Low | High | Good |
CCSD(T)/cc-pVQZ | 0.10 | Very High | Medium | Excellent |
DMC/cc-pVTZ | 0.03 | Very High | Very Low | Exact |
Flammable